Ethyl 2-dibenzofuran-2-yloxyacetate
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Overview
Description
Ethyl 2-dibenzofuran-2-yloxyacetate is a chemical compound belonging to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, antioxidant, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-dibenzofuran-2-yloxyacetate can be synthesized through several synthetic routes. One common method involves the reaction of dibenzofuran with ethyl bromoacetate in the presence of a base such as sodium carbonate. The reaction typically takes place in a solvent like N-methyl pyrrolidine. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The choice of reagents and solvents is carefully selected to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-dibenzofuran-2-yloxyacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Ethyl 2-dibenzofuran-2-yloxyacetate has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: Its biological activities make it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Medicine: Potential therapeutic applications include the treatment of hepatitis C and other viral infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-dibenzofuran-2-yloxyacetate exerts its effects involves interactions with specific molecular targets and pathways. For example, its anti-tumor activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Ethyl 5-nitrobenzofuran-2-carboxylate
Other benzofuran derivatives
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Properties
IUPAC Name |
ethyl 2-dibenzofuran-2-yloxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-2-18-16(17)10-19-11-7-8-15-13(9-11)12-5-3-4-6-14(12)20-15/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKOXHXCJSFXJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)OC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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